3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one
Overview
Description
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one: is a heterocyclic compound that features both imidazole and pyridine rings
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target protein kinases
Mode of Action
The exact mode of action of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is currently unknown. It is suggested that similar compounds inhibit the kinase activity by binding to the catalytic site . This inhibition is often reversed by ATP in a competitive manner .
Biochemical Pathways
Compounds with similar structures have been known to affect pathways involving protein kinases . These kinases play a key role in protein phosphorylation and cell signal transduction pathways .
Pharmacokinetics
The compound’s molecular weight is 17819 g/mol , which may influence its bioavailability.
Result of Action
Similar compounds have been known to inhibit kinase activity, which can affect cell growth and survival .
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. This compound inhibits the kinase activity of both ROCK-I and ROCK-II, which are involved in regulating the cytoskeleton and cell motility . The inhibition is competitive with ATP, suggesting that this compound binds to the catalytic site of these kinases . Additionally, it interacts with other Rho effector kinases, such as citron kinase and protein kinase PKN, although with lower affinity .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In Swiss 3T3 cells, it has been shown to abolish stress fibers at a concentration of 10 μM . This indicates its role in disrupting the actin cytoskeleton, which is crucial for maintaining cell shape and motility. Furthermore, it has minimal effects on the G1-S phase transition of the cell cycle and cytokinesis at this concentration . This suggests that while it affects the cytoskeleton, it does not significantly interfere with cell division processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. As mentioned earlier, it competitively inhibits the kinase activity of ROCK-I and ROCK-II by binding to their catalytic sites This inhibition leads to the disruption of the actin cytoskeleton, affecting cell motility and morphology
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the uptake of this compound by cells is temperature- and time-dependent, suggesting that its effects may vary with different experimental conditions . Long-term exposure to this compound may lead to sustained disruption of the cytoskeleton, potentially affecting cell morphology and motility over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may effectively inhibit ROCK kinases and disrupt the cytoskeleton without causing significant toxicity. At higher doses, it may lead to adverse effects, such as cytotoxicity and disruption of essential cellular processes . Threshold effects may be observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound is taken up by cells through a carrier-mediated facilitated diffusion mechanism . This uptake is temperature- and time-dependent, indicating that its distribution within cells may vary under different experimental conditions. The compound does not exhibit concentrated accumulation, suggesting that it is evenly distributed within the cellular environment .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cytoplasm, nucleus, or other organelles can influence its interactions with biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of a catalyst, such as palladium, and may require heating or microwave irradiation to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the selection of solvents and reagents that are environmentally benign and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[4,5-b]pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a valuable tool in biochemical research .
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry: The compound is also used in the development of new materials and as a catalyst in various industrial processes. Its versatility and reactivity make it a valuable component in industrial applications .
Comparison with Similar Compounds
- 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives
- 2-(pyridin-2-yl)pyrimidine derivatives
- N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
Uniqueness: 3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its combination of imidazole and pyridine rings provides a versatile scaffold for the development of new therapeutic agents and materials .
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-imidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c9-3-5-12-7-6(11-8(12)13)2-1-4-10-7/h1-2,4H,3,5,9H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLJPONAOGDZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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